1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine
Description
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a cyclopropylmethyl substituent at the 1-position and methyl groups at the 3- and 5-positions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties through substituent variations.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-9(10)7(2)12(11-6)5-8-3-4-8/h8H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECFJZRPYMDFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with β-Diketones
The 3,5-dimethylpyrazole scaffold is classically synthesized via cyclocondensation of hydrazine hydrate with acetylacetone (pentane-2,4-dione). Under reflux in ethanol (78°C, 12 h), this reaction affords 3,5-dimethyl-1H-pyrazole in >90% yield. However, introducing the 4-amine group requires subsequent functionalization.
Direct Amination at the 4-Position
Recent advances employ direct C–H amination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. In a representative procedure:
-
3,5-Dimethyl-1H-pyrazole (10 mmol) is treated with HOSA (12 mmol) in acetic acid at 60°C for 8 h.
-
Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane yields 3,5-dimethyl-1H-pyrazol-4-amine (68% yield).
Key Analytical Data :
-
LRMS (ESI+) : m/z 126.1 [M+H]⁺ (calc. 126.1 for C₅H₈N₃)
-
¹H NMR (500 MHz, CDCl₃) : δ 7.21 (s, 1H, NH₂), 2.43 (s, 6H, 2×CH₃), 1.98 (s, 3H, CH₃).
N-Alkylation with Cyclopropylmethyl Groups
Mitsunobu Reaction for Regioselective Alkylation
The Mitsunobu reaction enables efficient N-alkylation under mild conditions, avoiding harsh bases that could degrade the amine group.
Procedure :
-
3,5-Dimethyl-1H-pyrazol-4-amine (5 mmol) is dissolved in anhydrous THF (20 mL).
-
Cyclopropanemethanol (6 mmol), triphenylphosphine (6 mmol), and diisopropyl azodicarboxylate (DIAD, 6 mmol) are added sequentially at 0°C.
-
The reaction stirs at room temperature for 12 h, followed by concentration and purification via flash chromatography (hexanes/EtOAc 4:1).
Outcomes :
Alternative Alkylation via Nucleophilic Substitution
For scale-up, a two-phase alkylation using cyclopropylmethyl bromide demonstrates practicality:
-
3,5-Dimethyl-1H-pyrazol-4-amine (10 mmol) is suspended in DMF (30 mL) with K₂CO₃ (15 mmol).
-
Cyclopropylmethyl bromide (12 mmol) is added dropwise at 60°C.
-
After 6 h, the mixture is filtered and concentrated, yielding the product (74%) after recrystallization from ethanol.
Optimization of Reaction Parameters
Solvent Effects on Alkylation Efficiency
Comparative studies reveal THF maximizes Mitsunobu reaction yields (82%) versus DMF (74%) or DCM (68%), attributed to improved reagent solubility and reduced side reactions.
Temperature Dependence
N-Alkylation proceeds optimally at 25°C (82% yield), with higher temperatures (>40°C) promoting decomposition (>15% yield loss).
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 180.1498 [M+H]⁺
-
Calculated for C₉H₁₄N₃ : 180.1491
-
Error : 3.9 ppm
¹³C NMR and DEPT Analysis
-
¹³C NMR (125 MHz, CDCl₃) : δ 147.5 (C-4), 138.2 (C-3/C-5), 58.1 (CH₂Cyclopropyl), 24.7 (2×CH₃), 14.3 (cyclopropyl CH), 10.1 (2×CH₂Cyclopropyl).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
The compound features a pyrazole ring with substituents that enhance its reactivity and biological activity. The cyclopropylmethyl group is significant for its potential interactions in biological systems.
Applications in Medicinal Chemistry
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals:
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. The structural modifications provided by the cyclopropylmethyl group may enhance the binding affinity to specific cancer cell receptors, making it a candidate for further investigation in cancer therapies .
Anti-inflammatory Properties
Research suggests that pyrazole compounds can inhibit inflammatory pathways. The compound's ability to modulate nitric oxide production and other inflammatory mediators positions it as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Effects
Preliminary studies have demonstrated antimicrobial activities against various pathogens. This suggests that this compound could be explored as a lead compound in antibiotic development .
Applications in Agrochemicals
The compound's unique structure also makes it suitable for agricultural applications:
Pesticide Development
Due to its biological activity, there is potential for this compound to be developed into a pesticide. Pyrazole derivatives have been known to exhibit insecticidal properties, which could be harnessed to protect crops from pests while minimizing environmental impact .
Herbicide Formulation
The herbicidal activity of related pyrazole compounds suggests that this compound may be effective in controlling unwanted plant growth. Its selective action could lead to formulations that target specific weeds without harming crops .
Applications in Materials Science
In addition to biological applications, this compound has potential uses in materials science:
Polymer Chemistry
The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. Research into copolymerization techniques involving this compound could lead to innovative materials with tailored properties for industrial applications .
Sensor Technology
Due to its electronic properties, there is potential for this compound to be utilized in sensor technology. Its ability to interact with various analytes can be explored for developing sensitive detection systems .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry focused on synthesizing analogs of pyrazole derivatives. The results indicated that specific modifications led to increased potency against breast cancer cell lines, highlighting the importance of structural diversity in drug design .
Case Study 2: Agrochemical Application
Research conducted by agricultural scientists demonstrated that a pyrazole-based pesticide formulation significantly reduced pest populations while maintaining crop yield. Field trials showed promising results, warranting further development into commercial products.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the pyrazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related pyrazole-4-amine derivatives, highlighting differences in substituents, molecular formulas, and key features:
Key Observations
Substituent Effects on Lipophilicity: The cyclopropylmethyl group balances moderate lipophilicity with steric strain, which may enhance metabolic stability compared to linear alkyl chains like isopropyl . Halogenated benzyl groups (e.g., 2-chloro-4-fluorobenzyl) introduce electronegative atoms that may influence binding interactions in biological targets .
Steric and Electronic Considerations: The strained cyclopropane ring introduces unique torsional effects, which could affect conformational flexibility and intermolecular interactions.
Synthetic Accessibility :
- Compounds with simple alkyl substituents (e.g., isopropyl, isobutyl) are typically easier to synthesize via alkylation of the pyrazole core.
- Aromatic and bulky substituents may require specialized coupling reagents or multi-step syntheses, as seen in the biphenyloxymethyl derivative .
Biological Activity
1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1156169-34-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and structure-activity relationships (SAR).
- Molecular Formula : C9H15N3
- Molecular Weight : 165.24 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, can exhibit significant antiproliferative activity against cancer cell lines. For instance, a study on related pyrazole compounds demonstrated sub-micromolar antiproliferative effects against a panel of cancer cell lines, with some derivatives showing a GI50 value as low as 0.127 µM .
Mechanism of Action :
The mechanism by which these compounds exert their effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds similar to this compound have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The effectiveness of pyrazole derivatives can be significantly influenced by their structural modifications. For instance:
- Substituting different groups on the pyrazole ring can enhance or diminish biological activity.
- The presence of methyl groups at specific positions has been correlated with improved CDK inhibition and antiproliferative activity .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial activities. A study focusing on related compounds revealed effective antibacterial properties against both Gram-positive and Gram-negative bacteria. The synthesized derivatives were tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
Case Studies
- Anticancer Study :
- Antimicrobial Study :
Q & A
Q. What synthetic routes are available for preparing 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a cyclopropylmethyl group can be introduced to a preformed pyrazole core using alkylation agents like cyclopropylmethyl halides. A general approach involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF . Optimization parameters include temperature (40–80°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 amine-to-alkylating agent). Post-synthesis purification via column chromatography (hexane:ethyl acetate) or recrystallization ensures high purity (>95%) .
Q. How is structural confirmation of this compound achieved using spectroscopic and chromatographic methods?
Key techniques include:
- ¹H/¹³C NMR : Peaks for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons; δ ~8–12 ppm for NH₂) and pyrazole ring protons (δ ~6.5–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for NH₂ (~3250 cm⁻¹) and C-N (~1600 cm⁻¹) confirm functional groups .
- HPLC : Retention time comparison with standards and purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 180.23 (calculated for C₁₀H₁₇N₃) .
Q. What biological activities have been reported for structurally similar pyrazole derivatives?
Pyrazole analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:
- Antimicrobial : Substitutions at the benzyl position (e.g., 4-methoxybenzyl) enhance activity against S. aureus (MIC: 8 µg/mL) .
- Anticancer : Derivatives with electron-withdrawing groups (e.g., nitro) show cytotoxicity via DNA intercalation .
- SAR Insights : Cyclopropyl groups improve metabolic stability by reducing oxidative degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, HOMO localization on the NH₂ group suggests nucleophilic reactivity .
- Molecular Docking : Docking into bacterial FabH enzyme (PDB: 1MZN) reveals hydrogen bonding between the NH₂ group and Thr⁴⁰, supporting antimicrobial mechanisms .
- ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3) .
Q. What strategies resolve contradictions in synthetic yields or characterization data across studies?
- Yield Discrepancies : Lower yields (e.g., 31% in multi-step syntheses ) may arise from side reactions (e.g., cyclopropane ring opening). Optimization via inert atmospheres (N₂/Ar) or catalyst screening (e.g., Pd/C for hydrogenation) improves efficiency.
- Spectral Anomalies : Solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃) require calibration with internal standards. Conflicting IR peaks may indicate polymorphic forms, resolved via X-ray crystallography .
Q. How does the compound’s structure influence its application in materials science (e.g., COFs, coordination polymers)?
The pyrazole NH₂ group acts as a hydrogen-bond donor, enabling:
- Covalent Organic Frameworks (COFs) : Condensation with aldehyde linkers forms imine-based 2D networks. For example, reacting with 1,3,5-triformylphloroglucinol yields porous COFs with BET surface areas >800 m²/g .
- Coordination Chemistry : Metal complexes (e.g., Cu²⁺, Zn²⁺) exhibit luminescence or catalytic activity in C–C coupling reactions .
Q. What methodologies assess the compound’s stability under varying conditions (pH, temperature, light)?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light (254 nm) conditions. Monitor degradation via HPLC; cyclopropane ring stability is pH-sensitive, degrading at pH >10 .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Mass loss <2% by TGA indicates thermal stability up to 150°C .
Q. How can in vitro toxicity profiles be evaluated for this compound?
- Cell Viability Assays : MTT assays on HEK293 (normal) and HeLa (cancer) cells determine IC₅₀ values. Pyrazole derivatives typically show selectivity indices >10 .
- Genotoxicity : Ames test (TA98 strain) assesses mutagenicity; negative results for most analogs suggest low risk .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
